

# Comprehensive Technical Guide: 2-Hydroxy-6-(2-methoxyphenyl)pyridine

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## Compound of Interest

**Compound Name:** 2-Hydroxy-6-(2-methoxyphenyl)pyridine

**CAS No.:** 1111114-62-5

**Cat. No.:** B3213080

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## Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines and their pyridone tautomers represent a privileged class of scaffolds. **2-Hydroxy-6-(2-methoxyphenyl)pyridine** is a highly versatile heteroaromatic compound characterized by its dual hydrogen-bond donor/acceptor capacity and its dynamic structural equilibrium. This whitepaper provides an in-depth physicochemical profile, explores its tautomeric dynamics, and establishes a self-validating synthetic protocol for its generation via palladium-catalyzed cross-coupling.

## Chemical Identity & Physicochemical Profiling

Understanding the fundamental mass and elemental composition of a scaffold is the first step in downstream analytical validation. The molecule consists of a pyridine core substituted with a hydroxyl group at the C2 position and a 2-methoxyphenyl group at the C6 position.

- IUPAC Name: 6-(2-methoxyphenyl)pyridin-2-ol (tautomeric with 6-(2-methoxyphenyl)pyridin-2(1H)-one)

- Molecular Formula:  $C_{12}H_{11}NO_2$ [1]
- Molecular Weight: 201.22 g/mol
- Monoisotopic Exact Mass: 201.07898 Da[1]

## Mass Spectrometry Adduct Profiling

To facilitate LC-MS/MS method development and reaction monitoring, the following table summarizes the predicted and observed exact mass adducts for the  $C_{12}H_{11}NO_2$  scaffold[1].

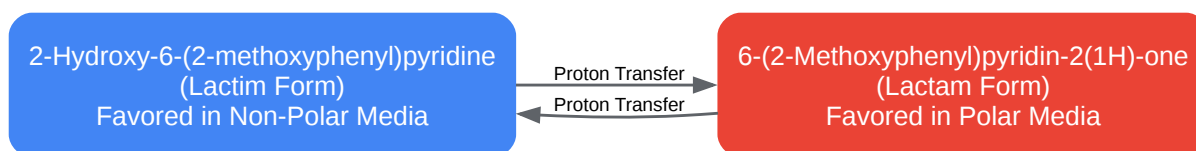
Ion Species / Adduct	m/z (Exact Mass)	Predicted Collision Cross Section (CCS, Å <sup>2</sup> )
[M+H] <sup>+</sup>	202.08626	141.0
[M+Na] <sup>+</sup>	224.06820	150.2
[M+NH <sub>4</sub> ] <sup>+</sup>	219.11280	158.3
[M-H] <sup>-</sup>	200.07170	145.7
[M] <sup>+</sup> (Radical Cation)	201.07843	141.0

## Structural Dynamics: The Lactam-Lactim Tautomerism

A critical feature of 2-hydroxypyridine derivatives is their ability to undergo proton transfer, existing in a dynamic equilibrium with their 2-pyridone (lactam) counterparts[2]. This is not merely a structural curiosity; it fundamentally dictates the molecule's reactivity, solubility, and binding affinity to biological targets.

- The Lactim Form (2-Hydroxypyridine): Features a fully aromatic continuous cycle of overlapping p-orbitals ( $4n+2$  π-electrons)[2]. This form is generally favored in non-polar solvents (e.g., chloroform, hexanes) or in the gas phase, as it minimizes the molecule's overall dipole moment.
- The Lactam Form (2-Pyridone): Favored in polar, protic solvents (like water or methanol) and in the solid crystalline state. The lactam form facilitates robust intermolecular hydrogen

bonding, often pre-organizing into highly stable cyclic dimers[2].



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Caption: Lactam-Lactim tautomeric equilibrium of the pyridine core.

## Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient and regioselective method to synthesize **2-hydroxy-6-(2-methoxyphenyl)pyridine** is via the Suzuki-Miyaura cross-coupling of 6-bromo-2-pyridone with 2-methoxyphenylboronic acid[3].

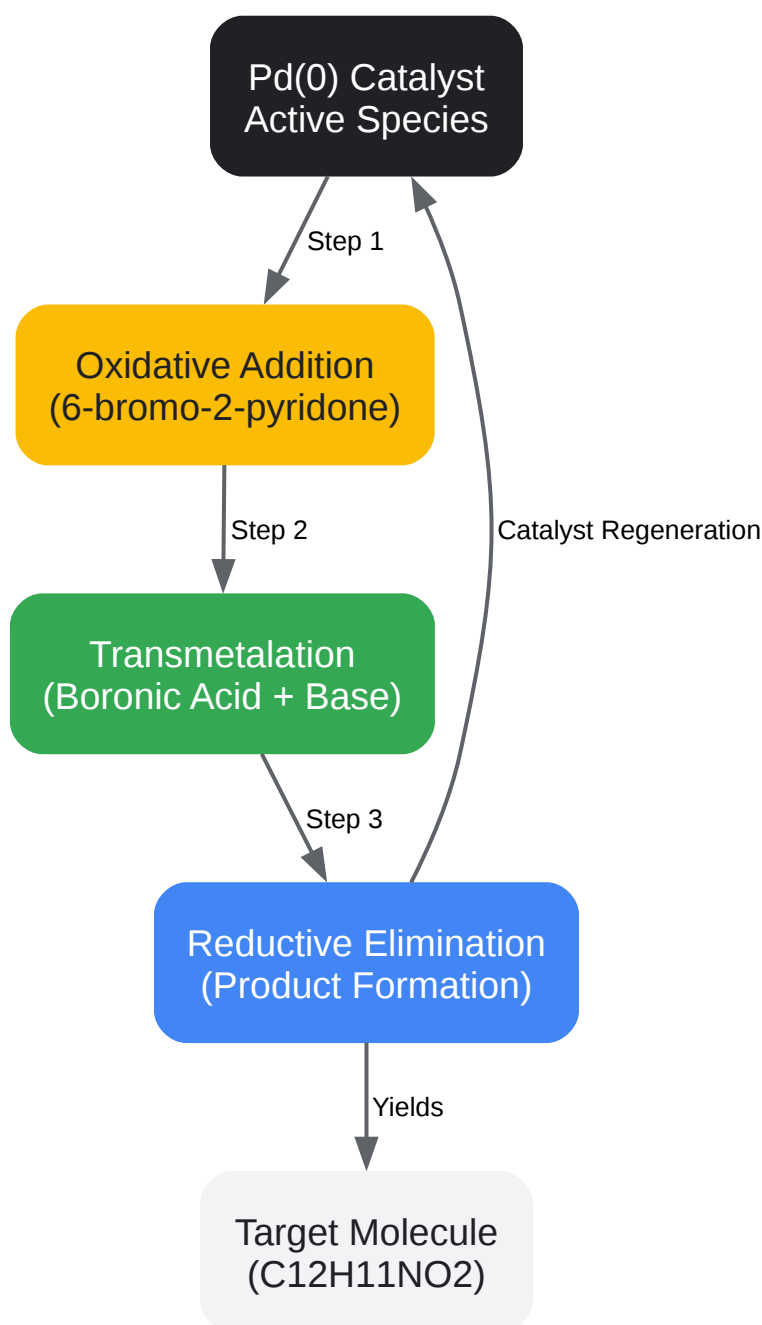
### Causality in Experimental Design

- Why 6-bromo-2-pyridone? The bromine atom at the C6 position is adjacent to the ring nitrogen. During the oxidative addition step, the nitrogen atom stabilizes the negative charge in the Meisenheimer-like intermediate, lowering the activation energy[4].
- Why a biphasic solvent system (Dioxane/H<sub>2</sub>O)? The organic solvent (1,4-Dioxane) solubilizes the organic precursors, while water is strictly required to dissolve the inorganic base.
- Why Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)? The base is not merely an acid scavenger; it actively coordinates with the boronic acid to form a highly nucleophilic trihydroxyboronate anion. This intermediate is essential for driving the rate-limiting transmetalation step[3].

### Step-by-Step Protocol (Self-Validating Workflow)

- Reagent Preparation: Charge a flame-dried Schlenk flask with 6-bromo-2-pyridone (1.0 mmol, 1.0 equiv), 2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and K<sub>2</sub>CO<sub>3</sub> (2.0 mmol, 2.0 equiv).

- Atmospheric Control: Evacuate and backfill the flask with Argon three times. Causality: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which causes rapid deactivation to Pd(II) black.
- Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.05 mmol, 5 mol%) under a positive stream of Argon.
- Solvent Introduction: Inject 10 mL of a degassed 1,4-Dioxane/H<sub>2</sub>O mixture (4:1 v/v).
- Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.
- In-Process Validation (LC-MS): Sample 10 μL of the reaction mixture. Validation Check: The reaction is deemed complete when the starting material peak (m/z ~174/176) disappears and the product peak emerges at exactly m/z 202.08 ([M+H]<sup>+</sup>)[1].
- Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
- NMR Validation: Confirm the structure via <sup>1</sup>H NMR. The methoxy group should appear as a sharp singlet near δ 3.86 ppm, while the pyridone NH proton will appear far downfield (often >10 ppm) depending on the solvent[5].



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Caption: Suzuki-Miyaura cross-coupling catalytic cycle for C-C bond formation.

## Biological & Pharmacological Relevance

The 2-pyridone core is a renowned bioisostere for amides and phenols in drug discovery. Because the lactam form mimics the peptide bond's spatial arrangement while offering enhanced metabolic stability, derivatives of 6-aryl-2-pyridones are frequently investigated as

AMPA receptor antagonists, kinase inhibitors, and antimicrobial agents. The addition of the 2-methoxyphenyl group at the C6 position introduces a steric shield and a secondary hydrogen-bond acceptor (the methoxy oxygen), which significantly enhances the molecule's lipophilicity and membrane permeability[6].

## References

- 2-hydroxy-5-(2-methoxyphenyl)pyridine (C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub>)
- 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE (Suzuki Coupling Protocols)
- 2-Oxopyridine | 1199357-22-6 | Benchchem (Tautomerism & Catalysis)
- Source: Royal Society of Chemistry (rsc.org)
- 6-Bromo-2-methoxypyridine-3-sulfonamide: Application Notes Source: BenchChem URL
- 4-(4-methoxyphenyl)pyridin-2(1H)

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## Sources

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